molecular formula C18H24ClN5O B2878606 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine CAS No. 2310101-08-5

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine

Cat. No.: B2878606
CAS No.: 2310101-08-5
M. Wt: 361.87
InChI Key: JPOVQLZZUHPEGW-UHFFFAOYSA-N
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Description

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a chloropyrimidine moiety

Properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-6-8-24(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVQLZZUHPEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyridazine intermediate.

    Introduction of the Chloropyrimidine Moiety: The final step involves the coupling of the chloropyrimidine group to the piperidine-pyridazine intermediate using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine
  • 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
  • 2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole

Uniqueness

The uniqueness of 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.

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